molecular formula C20H40N2 B1220104 2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- CAS No. 123018-34-8

2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl-

Cat. No.: B1220104
CAS No.: 123018-34-8
M. Wt: 308.5 g/mol
InChI Key: AQQJKZQCFJQLOU-UHFFFAOYSA-N
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Description

2-Azaspiro(45)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Azaspiro(4

Mechanism of Action

The mechanism of action of 2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and signaling pathways, leading to altered cellular functions. For example, it can inhibit the production of interleukin 6 and other cytokines, which play a role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- stands out due to its specific spirocyclic structure and the presence of the dimethylamino group, which imparts unique chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

123018-34-8

Molecular Formula

C20H40N2

Molecular Weight

308.5 g/mol

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H40N2/c1-5-8-19(9-6-2)10-12-20(13-11-19)14-17-22(18-20)16-7-15-21(3)4/h5-18H2,1-4H3

InChI Key

AQQJKZQCFJQLOU-UHFFFAOYSA-N

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(C)C)CCC

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(C)C)CCC

Synonyms

N,N-dimethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamide
N,N-dimethyl-8,8-dipropyl-2-azaspiro-(4.5)decane-2-propanamine
SK and F 105685
SK and F 105685 dihydrochloride
SK and F-105685
SKF 105685

Origin of Product

United States

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